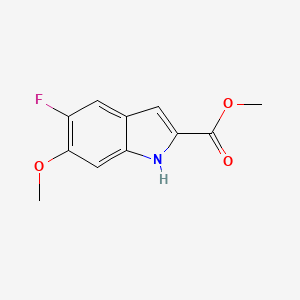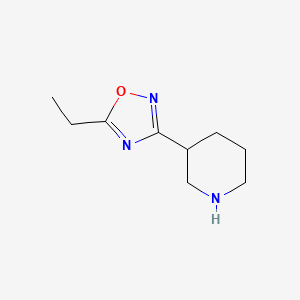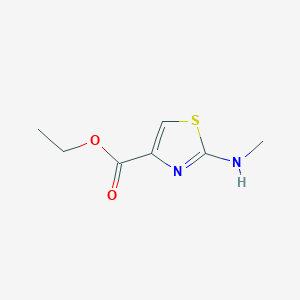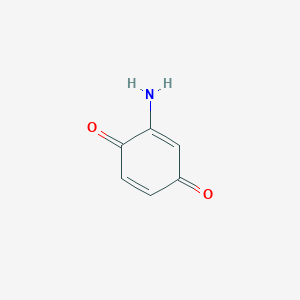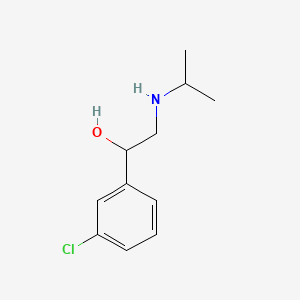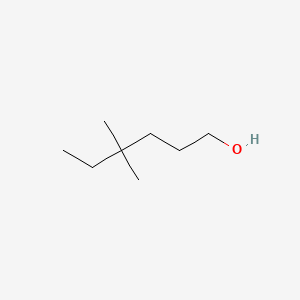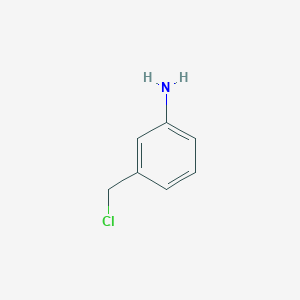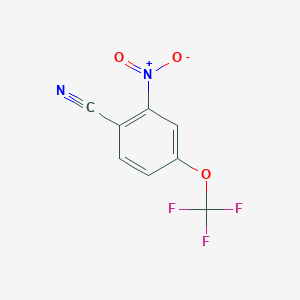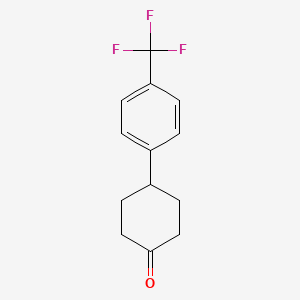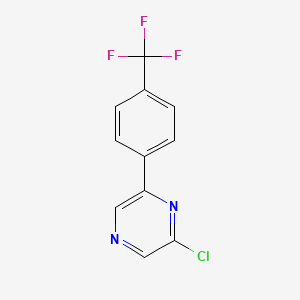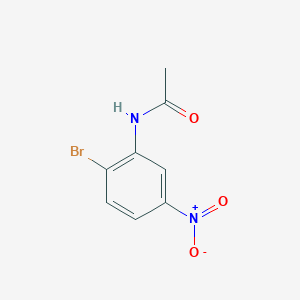
N-(2-Bromo-5-nitrophenyl)acetamide
Vue d'ensemble
Description
- N-(2-Bromo-5-nitrophenyl)acetamide has the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol .
- It is a chemical compound with the IUPAC name N-(2-bromo-5-nitrophenyl)acetamide .
- The structure of N-(2-Bromo-5-nitrophenyl)acetamide is shown below:
!Molecular Structure
Synthesis Analysis
- The synthesis of N-(2-Bromo-5-nitrophenyl)acetamide involves the reaction of N-(2-bromo-5-nitrophenyl)acetamide with appropriate reagents. Specific synthetic routes and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of an acetamide group attached to a 2-bromo-5-nitrophenyl moiety.
Chemical Reactions Analysis
- The chemical reactions involving N-(2-Bromo-5-nitrophenyl)acetamide would depend on the specific reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Physical properties such as melting point, boiling point, and density can be determined experimentally.
- Chemical properties would involve reactivity, solubility, and stability.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- N-(2-Bromo-5-nitrophenyl)acetamide and its derivatives are often synthesized through multi-step chemical reactions, involving processes like alkylation, nitration, and others (Zhang Da-yang, 2004).
- These compounds exhibit interesting solvatochromic properties, where their behavior in various solvents can be studied. For instance, they form complexes with protophilic solvents, stabilized by hydrogen bonds (I. G. Krivoruchka et al., 2004).
Pharmacological Potential :
- Some derivatives of N-(2-Bromo-5-nitrophenyl)acetamide are being studied for their antimalarial activity, demonstrating potential in pharmacological research (L. M. Werbel et al., 1986).
- There is ongoing research into the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which shows relevance in the field of phytotoxic metabolites (Sergey Girel et al., 2022).
Material Science Applications :
- These compounds are also studied for their potential in material science. For example, the crystal structure of certain acetamide derivatives has been analyzed for insights into molecular conformations and interactions (B. Gowda et al., 2007).
Research in Anti-HIV Drugs :
- Studies have been conducted on acetamide derivatives as potential anti-HIV drugs, analyzing their local molecular properties and interactions with biological molecules (M. Oftadeh et al., 2013).
Safety And Hazards
- N-(2-Bromo-5-nitrophenyl)acetamide may be harmful by inhalation, skin contact, and ingestion.
- Proper personal protective equipment and precautions are necessary when handling this compound.
Orientations Futures
- Future research could explore its applications, potential derivatives, and biological activity.
Please note that specific details and references would require further investigation based on relevant scientific literature. 🌟
Propriétés
IUPAC Name |
N-(2-bromo-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSTZQRSWJGBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620818 | |
| Record name | N-(2-Bromo-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-nitrophenyl)acetamide | |
CAS RN |
90221-50-4 | |
| Record name | N-(2-Bromo-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

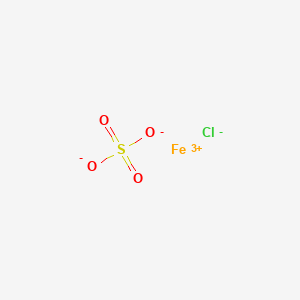
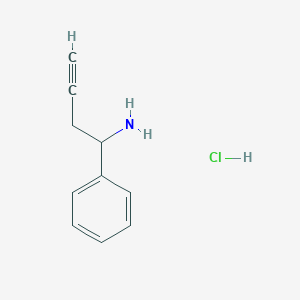
![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)
